molecular formula C10H19N3OS B5809727 N-cyclopentyl-N'-4-morpholinylthiourea

N-cyclopentyl-N'-4-morpholinylthiourea

Cat. No. B5809727
M. Wt: 229.34 g/mol
InChI Key: ZHOFGZGOBFOZER-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-4-morpholinylthiourea, also known as CPMT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPMT is a thiourea derivative that has been extensively studied for its unique properties and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N'-4-morpholinylthiourea is not fully understood. However, it is believed that N-cyclopentyl-N'-4-morpholinylthiourea exerts its effects by inhibiting the activity of certain enzymes or proteins. For example, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-4-morpholinylthiourea has been shown to have various biochemical and physiological effects. For example, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-cyclopentyl-N'-4-morpholinylthiourea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to have anti-viral effects by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclopentyl-N'-4-morpholinylthiourea is its high yield and purity, which makes it easy to obtain for laboratory experiments. Additionally, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to have low toxicity, which makes it safe for use in laboratory experiments. However, one limitation of N-cyclopentyl-N'-4-morpholinylthiourea is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for research on N-cyclopentyl-N'-4-morpholinylthiourea. One potential direction is to study the potential use of N-cyclopentyl-N'-4-morpholinylthiourea as an anti-tumor agent in vivo. Another potential direction is to study the potential use of N-cyclopentyl-N'-4-morpholinylthiourea as a plant growth regulator or herbicide. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopentyl-N'-4-morpholinylthiourea and its potential applications in various fields.
Conclusion:
In conclusion, N-cyclopentyl-N'-4-morpholinylthiourea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. N-cyclopentyl-N'-4-morpholinylthiourea has been extensively studied for its unique properties and potential therapeutic benefits. This paper has provided an overview of N-cyclopentyl-N'-4-morpholinylthiourea, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research. Further research on N-cyclopentyl-N'-4-morpholinylthiourea is needed to fully understand its potential applications and benefits.

Synthesis Methods

The synthesis of N-cyclopentyl-N'-4-morpholinylthiourea involves the reaction of morpholine with cyclopentyl isothiocyanate in the presence of a base. The reaction yields N-cyclopentyl-N'-4-morpholinylthiourea as a white crystalline solid with a high yield. The purity of N-cyclopentyl-N'-4-morpholinylthiourea can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

N-cyclopentyl-N'-4-morpholinylthiourea has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to have potential as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. In agriculture, N-cyclopentyl-N'-4-morpholinylthiourea has been studied for its potential use as a plant growth regulator and herbicide. In environmental science, N-cyclopentyl-N'-4-morpholinylthiourea has been studied for its potential use as a water treatment agent.

properties

IUPAC Name

1-cyclopentyl-3-morpholin-4-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3OS/c15-10(11-9-3-1-2-4-9)12-13-5-7-14-8-6-13/h9H,1-8H2,(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOFGZGOBFOZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-morpholin-4-ylthiourea

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